"2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane" chemical properties
"2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of 2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane (CAS: 791-22-0). This molecule is a fluorinated diepoxide monomer distinguished by a central octafluorohexane backbone flanked by two reactive oxirane rings. The strategic incorporation of fluorine imparts unique and highly desirable characteristics, including enhanced thermal stability, chemical resistance, hydrophobicity, and low dielectric properties. This document explores the monomer's physicochemical characteristics, spectroscopic signature, and core reactivity, with a focus on its role as a precursor for high-performance fluorinated epoxy resins. Detailed protocols for its polymerization via ring-opening reactions are presented, providing a framework for researchers and professionals in materials science and drug development to leverage its properties for advanced applications.
Introduction and Overview
Fluorinated epoxy resins represent a critical class of high-performance thermosetting polymers. They are sought after for applications in microelectronics, aerospace, and chemical-resistant coatings, where standard epoxy systems fall short.[1][2] The introduction of fluorine atoms into the polymer backbone dramatically alters the material's properties, primarily due to the high electronegativity and low polarizability of the carbon-fluorine (C-F) bond.[1]
This guide focuses on a specific and potent monomer within this class: 2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane . Also known as 2,2'-(2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl)bis(oxirane), this compound serves as a key building block for creating highly cross-linked networks.[3] Its structure combines the versatile reactivity of diepoxides with the robust performance enhancements offered by a perfluorinated alkyl chain segment. This unique combination allows for the development of materials with low surface energy, exceptional thermal stability, and low water absorption, making it a subject of significant interest for advanced material formulation.[2][4]
Caption: Molecular structure of the target diepoxide monomer.
Physicochemical Properties
The fundamental physicochemical properties of the monomer are summarized below. These characteristics are foundational to understanding its behavior in storage, formulation, and reaction.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2,2,3,3,4,4,5,5-octafluoro-6-(oxiran-2-yl)hexyl]oxirane | [3][5] |
| Synonyms | 2,2'-(2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl)bis(oxirane) | [3][6] |
| CAS Number | 791-22-0 | [5][6] |
| Molecular Formula | C₁₀H₁₀F₈O₂ | [3][5][6] |
| Molecular Weight | 314.18 g/mol | [5][6] |
| Appearance | Colorless to light yellow, clear liquid | [5][6] |
| Boiling Point | 112 °C | [5] |
| PubChem CID | 2736025 | [3][5] |
The presence of the long, fluorinated alkyl chain renders the molecule hydrophobic and largely immiscible with water, a common trait for fluoropolymers that contributes to the low water absorption of the cured resins.[1][2] Its solubility is expected to be highest in fluorinated solvents and some polar aprotic organic solvents.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic signatures essential for its identification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Key signals would include multiplets for the diastereotopic protons of the two -CH₂- groups adjacent to the fluorinated chain, and a distinct set of multiplets for the three protons on each of the two oxirane rings.
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the oxirane ring carbons, the methylene (-CH₂-) carbons, and the carbons bonded to fluorine. The latter would exhibit significant splitting due to strong one-bond and two-bond C-F coupling, a characteristic feature of fluorinated organic molecules.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would display complex multiplets corresponding to the different chemical environments of the fluorine atoms along the C₄F₈ chain. The coupling patterns between non-equivalent fluorine atoms would be a key tool for structural confirmation.
-
FT-IR Spectroscopy: The infrared spectrum would be characterized by strong absorbance bands corresponding to C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). Other key peaks would include the C-H stretching of the alkyl and epoxide groups (~2900-3000 cm⁻¹) and the characteristic asymmetric C-O-C stretching of the epoxide ring (around 1250 cm⁻¹).
Synthesis and Manufacturing
A plausible and efficient laboratory-scale synthesis can be conceptualized starting from the corresponding fluorinated diol, a common precursor for such molecules.
Caption: Plausible synthetic workflow for the target monomer.
Hypothetical Synthetic Protocol:
-
Reaction Setup: To a stirred solution of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in excess epichlorohydrin, slowly add a concentrated aqueous solution of sodium hydroxide at a controlled temperature (e.g., 25-40 °C).
-
Causality: The sodium hydroxide acts as a base to deprotonate the diol's hydroxyl groups, forming alkoxides. These nucleophilic alkoxides then attack the least substituted carbon of the epichlorohydrin's epoxide ring. The phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase, facilitating the reaction.
-
Ring Closure: The reaction mixture is stirred for several hours. The intermediate chlorohydrin ether, formed in situ, undergoes a base-mediated intramolecular Williamson ether synthesis (dehydrochlorination) to form the two terminal epoxide rings.
-
Workup and Purification: After the reaction is complete, the excess epichlorohydrin is removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., diethyl ether), washed with water to remove salts, and dried over an anhydrous salt (e.g., MgSO₄).
-
Final Product: The crude product is purified, typically by vacuum distillation, to yield the final 2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane as a clear liquid. Purity is confirmed using the analytical methods described in Section 3.
Chemical Reactivity and Polymerization
The core reactivity of this monomer is dominated by the two oxirane rings. These three-membered rings possess significant angle strain, making them susceptible to ring-opening reactions by a wide range of nucleophiles.[7][8] This reactivity is the basis for its polymerization into a cross-linked epoxy resin. The reaction can proceed under either basic (nucleophilic) or acidic conditions, with distinct regiochemical outcomes.
Caption: General mechanism for nucleophilic epoxide ring-opening.
Protocol 1: Curing with Amine Hardeners (Base-Catalyzed Conditions)
Amine-based curing agents are strong nucleophiles that react via an Sₙ2 mechanism. The nucleophilic nitrogen atom directly attacks one of the electrophilic carbons of the epoxide ring.
-
Mechanism & Rationale: In an Sₙ2 reaction, steric hindrance is the dominant factor. Therefore, the amine will preferentially attack the terminal, less-substituted carbon of the oxirane ring.[8][9][10] This is a self-validating system; the reaction proceeds efficiently without the need for an external catalyst, driven by the inherent reactivity of the components. Each primary amine (-NH₂) group can react with two epoxide groups, leading to a highly cross-linked, stable network.
Step-by-Step Methodology:
-
Preparation: Warm the 2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane monomer to reduce its viscosity (e.g., 50-60 °C).
-
Mixing: Add a stoichiometric amount of a diamine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM) to the monomer.[2] Mix thoroughly until a homogeneous solution is achieved.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which could create voids in the final cured material.
-
Curing: Pour the mixture into a pre-heated mold. Cure the resin using a programmed temperature cycle, for example: 2 hours at 150 °C followed by 2 hours at 180 °C. The specific cycle depends on the reactivity of the amine hardener.
-
Post-Curing: After the initial cure, a post-curing step at a higher temperature (e.g., 200 °C) may be employed to ensure the reaction goes to completion and to maximize the glass transition temperature (Tg) of the polymer.
Protocol 2: Curing with Anhydride Hardeners (Acid-Catalyzed Conditions)
Anhydride curing typically requires an initiator or catalyst (a Lewis acid or base) to first open the anhydride ring, which then generates a carboxylate anion that initiates the epoxide ring-opening. The overall process often has characteristics of acid-catalyzed polymerization.
-
Mechanism & Rationale: Under acid-catalyzed conditions, the epoxide oxygen is first protonated (or coordinates to a Lewis acid), making the ring carbons significantly more electrophilic.[9][11] This introduces Sₙ1-like character, where electronic effects stabilize a partial positive charge on the more substituted carbon. Consequently, the nucleophile (the carboxylate) will preferentially attack the more sterically hindered, secondary carbon of the epoxide ring.[9][11]
Step-by-Step Methodology:
-
Preparation: Create a homogeneous mixture of the fluorinated diepoxide monomer and a liquid anhydride hardener (e.g., hexahydro-4-methylphthalic anhydride, HMPA) at a specified stoichiometric ratio.[2]
-
Initiator Addition: Add a small amount of a suitable accelerator/initiator (e.g., a tertiary amine or an imidazole derivative).
-
Mixing and Degassing: Mix thoroughly and degas the formulation under vacuum as described for the amine cure.
-
Curing: Transfer the mixture to a mold and cure using a thermal cycle appropriate for the anhydride system, which typically requires higher temperatures and longer times than amine cures (e.g., 4 hours at 120 °C followed by 4 hours at 160 °C).
Properties of Derived Polymers and Applications
The polymerization of this monomer yields thermosetting plastics with a suite of high-performance properties directly attributable to its fluorinated structure. These properties make the resulting materials highly suitable for demanding applications in the electronics and aerospace industries.
-
High Thermal Stability: The high bond energy of C-F bonds contributes to excellent thermal and thermo-oxidative stability. Cured resins exhibit high decomposition temperatures, with 5% weight loss often occurring above 370 °C.[1][12]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with a low dielectric constant (low-k) and low dissipation factor. This is critical for microelectronic packaging, especially for high-frequency applications, as it reduces signal delay and cross-talk.[1][2][13]
-
Excellent Chemical Resistance and Hydrophobicity: The hydrophobic nature of the fluorinated segments leads to very low water absorption.[1][2] This ensures stable electrical and mechanical performance in humid environments.
-
Low Surface Energy: The fluorinated polymer surface exhibits low surface tension, which can be leveraged for anti-fouling and low-adhesion coatings.[4][14]
| Property | Typical Fluorinated Epoxy (Cured) | Conventional BADGE Epoxy (Cured) | Rationale for Difference |
| Glass Transition Temp. (Tg) | 170–200 °C+ | 140–180 °C | Fluorination can increase chain stiffness.[1][15] |
| Thermal Decomposition (Td5%) | ~370–382 °C | ~350 °C | High C-F bond energy.[1][12] |
| Dielectric Constant (1 MHz) | < 3.0 (often 2.7-2.8) | ~3.4–3.6 | Low polarizability of C-F bonds.[1][2][16] |
| Water Absorption | Low (< 0.1%) | Moderate (~0.3-0.5%) | Hydrophobic nature of fluorine.[1][2][4] |
Safety and Handling
As with most reactive epoxide monomers, proper safety protocols are essential.
-
Hazards: The compound is expected to be an irritant to the skin and eyes.[17][18] Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat must be worn when handling the material.[17] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane is a highly functional monomer that provides a direct pathway to advanced fluorinated epoxy materials. Its defining features—a reactive diepoxide system coupled with a stable, hydrophobic, and low-polarity fluorinated backbone—enable the creation of thermosets with superior thermal stability, chemical resistance, and dielectric performance compared to conventional non-fluorinated epoxies. The well-understood ring-opening chemistry of the oxirane groups allows for controlled polymerization with a variety of curing agents, making it a versatile component for formulating next-generation materials for electronics, composites, and specialty coatings.
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